molecular formula C26H17ClN2O2S B7712044 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7712044
M. Wt: 456.9 g/mol
InChI Key: ODWXWIVTHNNTFT-HZHRSRAPSA-N
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Description

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and an oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-[(4-chlorophenyl)sulfanyl]-6-methylquinoline-3-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the oxazol-5-one ring, potentially leading to the formation of dihydroquinoline or reduced oxazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline or reduced oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline core may interact with DNA or enzymes, leading to inhibition of cellular processes. The chlorophenyl group may enhance binding affinity to certain receptors, while the oxazol-5-one ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.

    Oxazole Derivatives: Compounds like oxaprozin, which is used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness: (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-6-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a quinoline core, a chlorophenyl group, and an oxazol-5-one ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-methylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O2S/c1-16-7-12-22-18(13-16)14-19(25(29-22)32-21-10-8-20(27)9-11-21)15-23-26(30)31-24(28-23)17-5-3-2-4-6-17/h2-15H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXWIVTHNNTFT-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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